molecular formula C14H12O4 B599505 (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione CAS No. 17423-63-1

(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione

Cat. No. B599505
CAS RN: 17423-63-1
M. Wt: 244.246
InChI Key: KHAKOFDNBUKQEB-KTKRTIGZSA-N
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Description

Cyclohexa-2,5-dien-1-one is a class of organic compounds that includes several derivatives. These compounds are characterized by a cyclohexadiene ring with a ketone functional group . They are part of a larger family of quinoid compounds, which are present in natural products, endogenous biochemical substances, drugs, and environmental objects .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a conjugated system with alternating single and double bonds . This conjugation can have significant effects on the compound’s chemical properties and reactivity.


Chemical Reactions Analysis

Cyclohexa-2,5-dien-1-one compounds can participate in various chemical reactions. For example, they can undergo Diels-Alder reactions to form more stable dimers .

Safety And Hazards

Quinone imines, a related class of compounds, can have both beneficial and harmful effects. They can be highly active metabolites, causing cytotoxicity, immunotoxicity, and carcinogenesis. On the other hand, they can also have beneficial physiological effects, such as anti-inflammatory and antioxidant activity .

properties

IUPAC Name

(4Z)-2-methoxy-4-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAKOFDNBUKQEB-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC(=O)C(=C2)OC)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C/C(=C\2/C=CC(=O)C(=C2)OC)/C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704804
Record name (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione

CAS RN

17423-63-1
Record name (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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